2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with chlorophenyl derivatives . The resulting intermediate is then reacted with thioacetic acid to introduce the thioacetyl group. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The thioacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and functional groups.
1,3,4-Thiadiazole derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Piperidine derivatives: Compounds with the piperidine ring but different substituents.
Uniqueness
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-6-8-20(9-7-11)14(21)10-23-16-19-18-15(22-16)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUPHGJFUTYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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